molecular formula C47H74N12O16 B10858067 Acyl Carrier Protein (ACP) (65-74)

Acyl Carrier Protein (ACP) (65-74)

Cat. No.: B10858067
M. Wt: 1063.2 g/mol
InChI Key: OBUGXZVDQXDGTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acyl Carrier Protein (65-74) can be achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise assembly of the peptide chain on a solid support. The process typically uses Fmoc (9-fluorenylmethoxycarbonyl) chemistry for the protection of amino groups . The peptide is assembled by coupling the activated ester of an N-protected amino acid residue with the free amine of a resin-bound amino acid. The Fmoc group is then removed using piperidine, and the process is repeated until the desired sequence is obtained .

Industrial Production Methods: Industrial production of Acyl Carrier Protein (65-74) often employs microwave-assisted SPPS, which significantly reduces reaction times and increases the initial purity of the synthetic peptide products . This method is advantageous for large-scale production due to its efficiency and the ability to handle difficult peptide sequences.

Scientific Research Applications

Acyl Carrier Protein (65-74) has numerous scientific research applications. It is used extensively in studies related to fatty acid and polyketide biosynthesis. The protein is also involved in the synthesis of pharmaceutically important compounds, including antibiotics and anticancer agents . Additionally, it is used in the study of enzyme mechanisms and protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Acyl Carrier Protein (65-74) include other fragments of acyl carrier proteins, such as Acyl Carrier Protein (1-74) and Acyl Carrier Protein (75-100). These fragments also play roles in fatty acid and polyketide biosynthesis .

Uniqueness: Acyl Carrier Protein (65-74) is unique due to its specific sequence and its role in the biosynthesis of fatty acids and polyketides. Its ability to undergo various acylation and deacylation reactions makes it a versatile tool in biochemical research .

Biological Activity

Acyl Carrier Protein (ACP) (65-74) is a peptide fragment that plays a pivotal role in the biosynthesis of fatty acids, a fundamental process in cellular metabolism. This article explores the biological activity of ACP (65-74), its structural characteristics, and its implications in various biological processes.

Structural Characteristics

The specific sequence of ACP (65-74) is H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-OH, with a molecular formula of C47_{47}H74_{74}N12_{12}O16_{16} and a molecular weight of approximately 1,062.16 g/mol . This fragment retains essential properties necessary for its biological activity while being easier to study than larger proteins.

Role in Fatty Acid Biosynthesis

ACP serves as a carrier for acyl groups during the fatty acid synthesis process. The biological significance of ACP extends to various physiological processes, including:

  • Energy Storage : Fatty acids are crucial for energy storage in cells.
  • Cell Membrane Formation : They are fundamental components of cellular membranes.
  • Signaling Pathways : ACP is involved in lipid metabolism signaling pathways .

The mechanism of action involves the transfer of acyl groups from acetyl-CoA to ACP, followed by the transfer of these groups to fatty acid synthase complexes. This process is essential for producing both saturated and unsaturated fatty acids .

Interaction Studies

Research has demonstrated that ACP interacts with several enzymes involved in fatty acid metabolism. Key interactions include:

  • Binding with fatty acid synthases.
  • Participation in polyketide synthase complexes.
  • Interaction with other carrier proteins like phosphopantetheine, which is essential for acyl group transfer .

These interactions are critical for understanding the mechanistic roles of ACP in metabolic processes and identifying potential therapeutic targets.

Comparative Studies

ACP (65-74) shares similarities with other acyl carrier proteins but possesses unique characteristics that distinguish it. The following table summarizes some comparative aspects:

Compound NameSimilarityUnique Features
Full-length Acyl Carrier ProteinInvolved in broader functionsLonger sequence allows more complex interactions
Malonyl-CoA Acyl Carrier ProteinSimilar biosynthetic pathwaysSpecific to malonyl group transfer
PhosphopantetheineComponent involved in acyl group transferEssential cofactor rather than a protein

The uniqueness of ACP (65-74) lies in its specific sequence and its functional role as a fragment that retains essential properties for biological activity while simplifying experimental studies .

Case Studies and Research Findings

  • Pathogen Interaction : A study on acyl carrier proteins from human pathogens like Borrelia burgdorferi and Rickettsia prowazekii highlighted the potential for discovering new inhibitors targeting ACP functions, which could lead to novel antimicrobial strategies .
  • Insect Development : Research involving Hermetia illucens indicated that ACP regulates fatty acid content and influences multiple biological processes, including growth and development. Mutations affecting ACP can impair fatty acid synthesis, leading to developmental issues .
  • Structural Dynamics : Investigations using NMR spectroscopy revealed that the conformational flexibility of ACPs plays a crucial role in substrate delivery during fatty acid synthesis, allowing them to interact effectively with various enzymes .

Properties

IUPAC Name

3-[[2-[2-[2-[[5-amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoyl]amino]propanoylamino]propanoylamino]-3-methylpentanoyl]amino]-4-[[1-[[1-[[4-amino-1-(carboxymethylamino)-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H74N12O16/c1-9-22(5)37(58-40(68)25(8)52-39(67)24(7)53-42(70)28(15-16-32(48)61)54-45(73)36(50)21(3)4)46(74)57-31(19-34(63)64)43(71)55-29(17-26-11-13-27(60)14-12-26)44(72)59-38(23(6)10-2)47(75)56-30(18-33(49)62)41(69)51-20-35(65)66/h11-14,21-25,28-31,36-38,60H,9-10,15-20,50H2,1-8H3,(H2,48,61)(H2,49,62)(H,51,69)(H,52,67)(H,53,70)(H,54,73)(H,55,71)(H,56,75)(H,57,74)(H,58,68)(H,59,72)(H,63,64)(H,65,66)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUGXZVDQXDGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H74N12O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1063.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.